4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Übersicht
Beschreibung
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, also known as BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It was first synthesized in 2008 and has since been studied extensively for its potential as an anticancer drug.
Wirkmechanismus
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide inhibits both PI3K and mTOR, which are key signaling pathways involved in cell growth and survival. By inhibiting these pathways, 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide induces cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. In addition, 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has been shown to enhance the effectiveness of radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is its dual inhibition of PI3K and mTOR, which makes it a potentially effective treatment for a wide range of cancers. However, one limitation is its potential toxicity, which can limit its use in clinical settings.
Zukünftige Richtungen
Future research on 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide could focus on developing more targeted versions of the drug that can minimize toxicity while still maintaining its effectiveness. Additionally, further studies could investigate the potential of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide as a treatment for other diseases, such as neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and doxorubicin. In addition, 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-19-11-8-12-22-23(19)26-25(32-22)27-24(29)20-13-15-21(16-14-20)33(30,31)28(4-2)17-18-9-6-5-7-10-18/h5-16H,3-4,17H2,1-2H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMZSSSAVKTST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.